![molecular formula C18H25BO4 B2931903 Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate CAS No. 1521255-61-7](/img/structure/B2931903.png)
Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate
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Overview
Description
This compound is also known as Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate . It has a complex structure that includes a cyclopropane ring and a boronate ester group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropane ring and a boronate ester group . The InChI code for this compound is1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3
. Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a density of approximately 1.0±0.1 g/cm³ . Its boiling point is around 236.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 59.7±0.4 cm³ .Scientific Research Applications
Cancer Treatment Research
This compound is used in the preparation of triazolone compounds which act as PPARα antagonists . These antagonists are useful in the treatment of cancer as they can inhibit the proliferation of cancer cells .
Antiviral Research
The same triazolone compounds mentioned above have also been found to be useful in the treatment of viral infections, making this compound valuable in antiviral research .
Borylation Reactions
In organic synthesis, this compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration Reactions
It is also used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. This is a key step in various synthetic pathways for creating complex organic molecules .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the preparation of triazolone compounds as pparα antagonists . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Mode of Action
It’s known that similar compounds participate in borylation reactions . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst forms pinacol benzyl boronate . This reaction is a key step in many synthetic pathways.
Biochemical Pathways
The compound is involved in several biochemical pathways. It participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It also takes part in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . These reactions can lead to the formation of various bioactive compounds.
Pharmacokinetics
The compound’s molecular weight, refractive index, and density can provide some insights into its pharmacokinetic properties. For instance, the molecular weight can influence the compound’s absorption and distribution, while the density and refractive index can affect its solubility and interaction with light, respectively.
Result of Action
It’s known that similar compounds are used in the preparation of triazolone compounds as pparα antagonists , which are useful in the treatment of cancer and viral infections .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2-8°C , suggesting that temperature can affect its stability
properties
IUPAC Name |
ethyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO4/c1-6-21-15(20)18(10-11-18)13-8-7-9-14(12-13)19-22-16(2,3)17(4,5)23-19/h7-9,12H,6,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGONBLZRDYLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate |
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